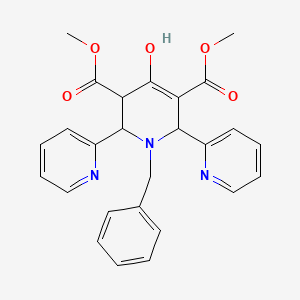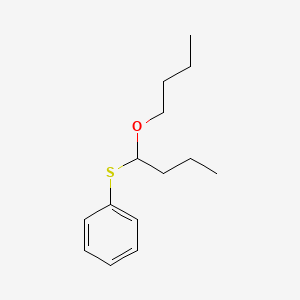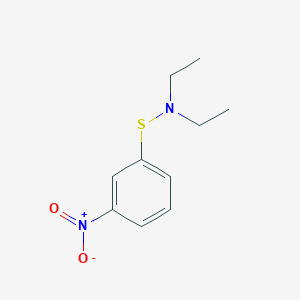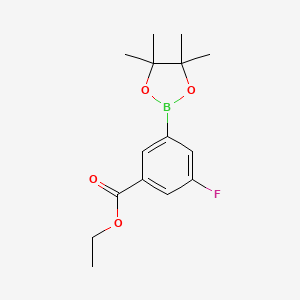![molecular formula C22H15F4NO B14009169 (5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is a complex organic compound featuring a fluorinated biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the acetonitrile group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is studied for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known for their ability to interact with biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Quinolines: These compounds also contain fluorine atoms and are known for their biological activity.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
What sets (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile apart is its specific combination of a fluorinated biphenyl core with an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H15F4NO |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C22H15F4NO/c23-20-9-10-21(18(13-20)11-12-27)28-14-15-1-3-16(4-2-15)17-5-7-19(8-6-17)22(24,25)26/h1-10,13H,11,14H2 |
Clé InChI |
BAZYEBNTVFZFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)F)CC#N)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


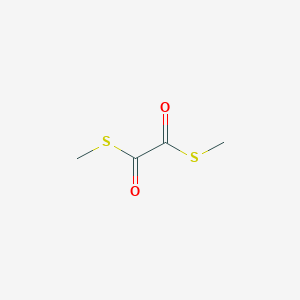

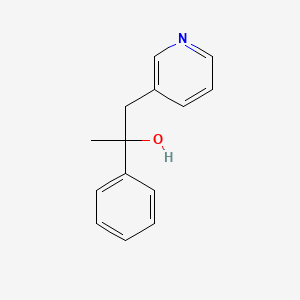
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
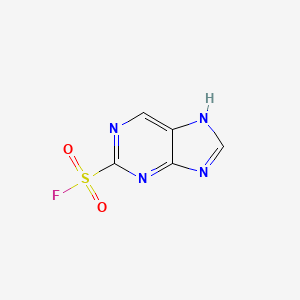

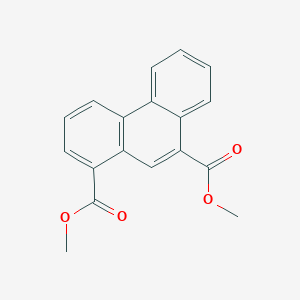

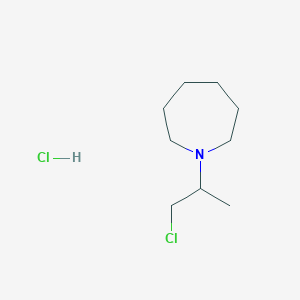
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
